molecular formula C20H26N2O2 B1671560 Epsiprantel CAS No. 98123-83-2

Epsiprantel

Cat. No.: B1671560
CAS No.: 98123-83-2
M. Wt: 326.4 g/mol
InChI Key: LGUDKOQUWIHXOV-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Epsiprantel acts directly on the tapeworm . It interacts with the tapeworm’s biochemical processes, disrupting its metabolism and causing damage to the worm’s tegument structures

Cellular Effects

This compound has a significant impact on the cells of tapeworms. It is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This leads to the death of the tapeworm, as the compound interferes with the parasite’s cellular processes .

Molecular Mechanism

The molecular mechanism of this compound is believed to be similar to that of praziquantel, a drug that disrupts the regulation of calcium and other cations . This disruption leads to tetanic muscle contraction and paralysis in the parasite, and the tegument becomes vacuolized .

Temporal Effects in Laboratory Settings

This compound has been evaluated in cats at five times the recommended dose given once daily for three days with no adverse effects noted . In tolerance studies, this compound produced minimal clinical signs in cats given 40 times the recommended dose once daily for four days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, this compound has been evaluated in 14-day repeat dose studies in dogs at 500 mg/kg (90 times the recommended dosage) with no significant adverse results .

Metabolic Pathways

It is assumed that this compound affects carbohydrate metabolism in tapeworms .

Transport and Distribution

This compound is minimally absorbed following oral administration, allowing it to remain at the site of action within the gastrointestinal tract . This suggests that this compound is transported and distributed within the cells and tissues of the gastrointestinal tract.

Subcellular Localization

Given that it acts directly on the tapeworm and remains at the site of action within the gastrointestinal tract , it can be inferred that this compound likely localizes to the areas of the cell where it can exert its effects on the tapeworm.

Properties

IUPAC Name

2-(cyclohexanecarbonyl)-1,3,6,7,8,12b-hexahydropyrazino[2,1-a][2]benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-19-14-21(20(24)16-8-2-1-3-9-16)13-18-17-11-5-4-7-15(17)10-6-12-22(18)19/h4-5,7,11,16,18H,1-3,6,8-10,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUDKOQUWIHXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCCN3C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057858
Record name Epsiprantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98123-83-2, 98123-66-1, 98123-67-2
Record name Epsiprantel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98123-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epsiprantel [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098123672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epsiprantel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3057858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-cyclohexanecarbonyl-4,7-diazatricyclo[9.4.0.0,2,7]pentadeca-1(15),11,13-trien-6-one
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Record name EPSIPRANTEL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU2X6K5BL3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EPSIPRANTEL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUC74DW9SN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Cyclohexanoyl chloride (0.34 g) was added to a solution of 4-oxo-1,2,3,4,6,7,8,12b-octahydropyrazino[2,1-a][2]benzazepine (0.5 g) in chloroform (20 ml, ethanol-free) maintained at 0° C. and triethylamine (0.26 g) added. The mixture was maintained at 0° C. for 30 min then at room temperature for 5 h. The solution was washed with, first, dilute hydrochloric acid and secondly with sodium bicarbonate solution. The chloroform solution was dried (MgSO4) and evaporated. The residue was recrystallised from chloroform/40°-60° C. petroleum ether to give white crystals of the title compound (0.48 g, 64%) m.p. 187°-90° C.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
0.5 g
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20 mL
Type
solvent
Reaction Step One
Quantity
0.26 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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